4-amino-3-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one
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Overview
Description
4-amino-3-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one is a complex organic compound that features a triazine ring fused with an indole moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles and triazoles, have been found to interact with a variety of biological targets . These include enzymes like α-glucosidase , and various types of cells, including bacterial cells like E. coli and S. aureus, and fungal cells like C. albicans .
Mode of Action
Similar compounds have been found to exhibit inhibitory activity against their targets . They may bind to the active site of the target enzyme or cell, preventing it from performing its normal function .
Biochemical Pathways
Similar compounds have been found to interfere with various biochemical processes, such as carbohydrate metabolism (in the case of α-glucosidase inhibitors) , and the growth and replication of bacteria and fungi .
Pharmacokinetics
Similar compounds have been found to be soluble in water, alcohol, and ether, which may influence their absorption and distribution in the body . The metabolism and excretion of these compounds would depend on their chemical structure and the specific enzymes present in the body.
Result of Action
Similar compounds have been found to exhibit antimicrobial, antifungal, and enzyme inhibitory activities . These effects could result in the inhibition of growth and replication of bacteria and fungi, or the modulation of metabolic processes in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one typically involves multi-step organic reactions. One common approach is the condensation of 2,3-dihydro-1H-indole with a suitable aldehyde to form an intermediate, which is then reacted with a thiol and a triazine derivative under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as p-toluenesulfonic acid (PTSA) or triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino or indole moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
4-amino-3-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Triazine Derivatives: Compounds such as melamine and cyanuric acid contain the triazine ring and are used in various industrial applications.
Uniqueness
4-amino-3-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one is unique due to its combination of the indole and triazine moieties, which confer a distinct set of chemical and biological properties. This dual functionality allows for a wide range of applications and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
4-amino-3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6-methyl-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c1-9-13(21)19(15)14(17-16-9)22-8-12(20)18-7-6-10-4-2-3-5-11(10)18/h2-5H,6-8,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNMEWVGYGLPHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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